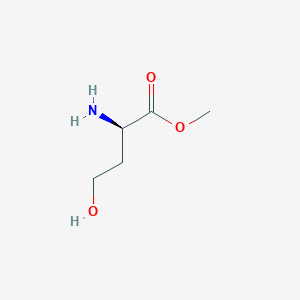
Methyl D-homoserinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl D-homoserinate is an organic compound that belongs to the class of amino acid derivatives It is a methyl ester of D-homoserine, which is a non-proteinogenic amino acid
準備方法
Synthetic Routes and Reaction Conditions: Methyl D-homoserinate can be synthesized through several methods. One common approach involves the esterification of D-homoserine with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: Methyl D-homoserinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl D-homoserinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl D-homoserinate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The pathways involved include transamination and decarboxylation reactions, which are crucial for the synthesis and degradation of amino acids.
類似化合物との比較
D-homoserine: The parent amino acid from which Methyl D-homoserinate is derived.
Methyl L-homoserinate: The L-isomer of the compound, which has different stereochemistry and potentially different biological activity.
Homoserine lactone: A related compound involved in quorum sensing in bacteria.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group makes it more lipophilic compared to its parent amino acid, potentially affecting its solubility and interaction with biological membranes.
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
methyl (2R)-2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4(6)2-3-7/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
InChIキー |
QDMZCBABQCORRW-SCSAIBSYSA-N |
異性体SMILES |
COC(=O)[C@@H](CCO)N |
正規SMILES |
COC(=O)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


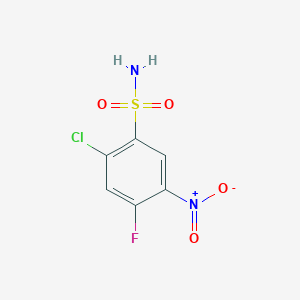
![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
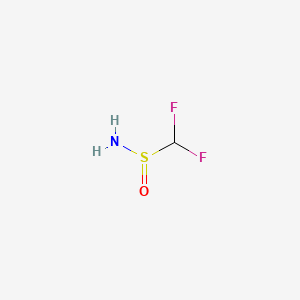
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13562199.png)
![2-[4-(4-Propylphenyl)phenyl]acetic acid](/img/structure/B13562204.png)
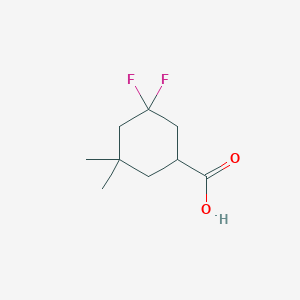
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13562214.png)
![2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrrolo[3,4-c]pyrrole-1-carboxylicacid](/img/structure/B13562218.png)
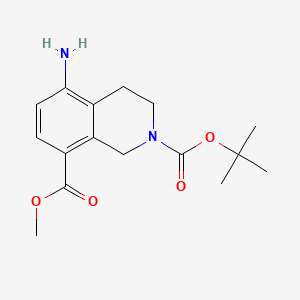
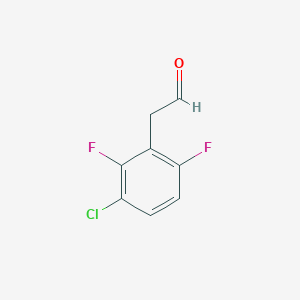
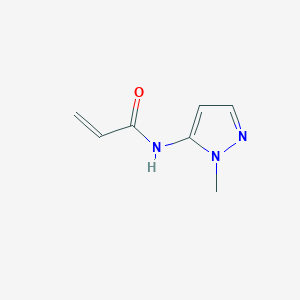
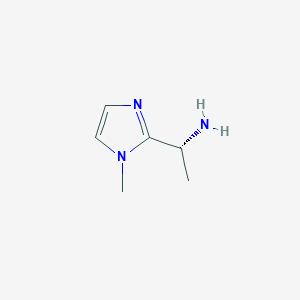

![1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid](/img/structure/B13562249.png)
